![molecular formula C13H19NO2S B580687 R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine CAS No. 1207754-84-4](/img/no-structure.png)

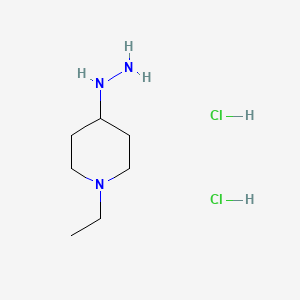

R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine, commonly known as TES-DMA, is a chemical compound that has gained interest in scientific research due to its unique properties. This compound is a versatile reagent that can be used in various chemical reactions, making it a valuable tool in organic synthesis.

Mécanisme D'action

TES-DMA is a versatile reagent that can function as an electrophile, nucleophile, or radical initiator. Its mechanism of action depends on the reaction conditions and the nature of the reactants. TES-DMA can undergo ring-opening reactions with nucleophiles, such as amines and alcohols, to form a variety of products. It can also act as a radical initiator in the presence of a suitable initiator, leading to the formation of carbon-carbon bonds.

Biochemical and Physiological Effects:

TES-DMA has not been extensively studied for its biochemical and physiological effects. However, it has been reported to be non-toxic and non-carcinogenic. TES-DMA has been used in the synthesis of compounds that have shown promising biological activities, such as antimicrobial and anticancer properties.

Avantages Et Limitations Des Expériences En Laboratoire

TES-DMA has several advantages that make it a valuable reagent in organic synthesis. It is easy to handle, stable, and has a long shelf-life. TES-DMA is also a versatile reagent that can be used in various chemical reactions, making it a valuable tool in organic synthesis. However, TES-DMA has some limitations. It is relatively expensive, and its synthesis requires several steps, which can be time-consuming. Additionally, TES-DMA can be sensitive to air and moisture, which can affect its reactivity.

Orientations Futures

TES-DMA has shown promising results in scientific research, and there is a need for further investigation into its potential applications. One future direction is the development of new synthetic routes for TES-DMA that are more efficient and cost-effective. Another direction is the exploration of TES-DMA's potential as a reagent in the synthesis of new compounds with biological activities. Additionally, the use of TES-DMA in the synthesis of radiolabeled compounds for imaging studies is an area that warrants further investigation.

Conclusion:

TES-DMA is a valuable reagent in organic synthesis, and its unique properties have made it a popular choice in scientific research. Its versatility and stability make it a valuable tool in the synthesis of various compounds, including chiral aziridines, beta-lactams, and amino acids. While there is still much to learn about TES-DMA's potential applications, its promising results in scientific research suggest that it will continue to be an important reagent in organic synthesis.

Méthodes De Synthèse

TES-DMA can be synthesized through a multistep process involving the reaction of 4-methylbenzenesulfonyl chloride with tert-butyl aziridine-1-carboxylate followed by deprotection with trifluoroacetic acid. The final product is obtained through purification by column chromatography. The synthesis of TES-DMA is a well-established process, and its purity and yield can be optimized through various modifications.

Applications De Recherche Scientifique

TES-DMA has been widely used in scientific research as a reagent in organic synthesis. It has been used in the synthesis of various compounds, including chiral aziridines, beta-lactams, and amino acids. TES-DMA has also been utilized in the synthesis of natural products, such as the anticancer agent (-)-huperzine A. Additionally, TES-DMA has been used in the synthesis of radiolabeled compounds for imaging studies.

Propriétés

Numéro CAS |

1207754-84-4 |

|---|---|

Nom du produit |

R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine |

Formule moléculaire |

C13H19NO2S |

Poids moléculaire |

253.36 |

Nom IUPAC |

(2R)-2-tert-butyl-1-(4-methylphenyl)sulfonylaziridine |

InChI |

InChI=1S/C13H19NO2S/c1-10-5-7-11(8-6-10)17(15,16)14-9-12(14)13(2,3)4/h5-8,12H,9H2,1-4H3/t12-,14?/m0/s1 |

Clé InChI |

NZARMBGWBDHTMI-NBFOIZRFSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CC2C(C)(C)C |

Synonymes |

R-2-(1,1-diMethylethyl)-1-[(4-Methylphenyl)sulfonyl]-Aziridine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-1-ethyl-6-fluoro-1H-benzo[d]imidazole](/img/structure/B580613.png)

![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[[(1R,2R)-2-(diMethylaMino)-1,2-diphenylethyl]aMino]-3-C](/img/structure/B580620.png)

![4,6-Dichloro-3-methoxy-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580624.png)

![4,6-Dichloro-3-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B580625.png)